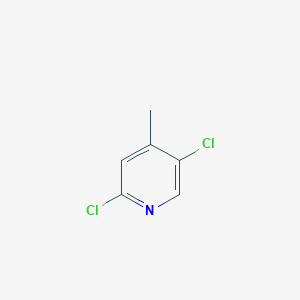

2,5-Dichloro-4-methylpyridine

CAS No.: 886365-00-0

Cat. No.: VC2272565

Molecular Formula: C6H5Cl2N

Molecular Weight: 162.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886365-00-0 |

|---|---|

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.01 g/mol |

| IUPAC Name | 2,5-dichloro-4-methylpyridine |

| Standard InChI | InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 |

| Standard InChI Key | KGQACOJSDXKHTB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Cl)Cl |

| Canonical SMILES | CC1=CC(=NC=C1Cl)Cl |

Introduction

Chemical Identity and Structure

2,5-Dichloro-4-methylpyridine is a heterocyclic organic compound belonging to the pyridine family. The chemical structure consists of a pyridine ring with two chlorine substituents at positions 2 and 5, and a methyl group at position 4. There appears to be some inconsistency in the chemical identification databases regarding its CAS registry number, with different sources listing 123280-64-8 or 886365-00-0 . This discrepancy may be due to different registration processes or potentially different structural isomers.

The compound is also known by several synonyms including 2,5-Dichloro-4-picoline and Pyridine, 2,5-dichloro-4-methyl- . Its molecular formula is C₆H₅Cl₂N, which corresponds to a six-carbon pyridine ring with one nitrogen atom, five hydrogen atoms, and two chlorine atoms .

Structural Identification Data

The compound can be uniquely identified using the following structural identifiers:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂N |

| Exact Mass | 160.979904 |

| InChI | InChI=1/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 |

| PubChem CID | 22087228 |

These structural identifiers confirm the precise arrangement of atoms in the molecule and can be used for unambiguous identification in chemical databases .

Physical and Chemical Properties

2,5-Dichloro-4-methylpyridine possesses distinctive physical and chemical properties that influence its behavior in various applications and determine its handling requirements.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics as outlined in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 162.017 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 200.5±35.0 °C at 760 mmHg |

| Flash Point | 93.5±11.5 °C |

| Physical State | Solid |

| Index of Refraction | 1.547 |

These physical properties are important considerations for handling, storage, and applications in laboratory and industrial settings .

Chemical Properties

The chemical behavior of 2,5-Dichloro-4-methylpyridine is influenced by its structure, particularly the electron-withdrawing effects of the chlorine atoms and the electron-donating properties of the methyl group on the pyridine ring.

| Property | Value |

|---|---|

| LogP | 2.63 |

| PSA (Polar Surface Area) | 12.89000 |

| Vapor Pressure | 0.5±0.4 mmHg at 25°C |

The LogP value of 2.63 indicates moderate lipophilicity, suggesting that the compound has greater solubility in organic solvents than in water . The relatively low polar surface area (PSA) of 12.89 further supports this characteristic and suggests that the compound may have the potential to cross biological membranes if used in biological applications.

| Hazard Type | Category | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

These classifications indicate that the compound poses moderate health hazards primarily through oral ingestion, skin contact, eye exposure, and inhalation .

Precautionary Measures

To mitigate the hazards associated with 2,5-Dichloro-4-methylpyridine, the following precautionary measures are recommended:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray

-

Use personal protective equipment including gloves, eye protection, and respiratory protection when handling

-

Handle in a well-ventilated area or use in a fume hood

-

Wash thoroughly after handling

-

Store in a well-ventilated place in tightly closed containers

These precautions align with standard laboratory safety practices for chemicals with similar hazard profiles .

Applications and Uses

2,5-Dichloro-4-methylpyridine has several applications in scientific research and chemical synthesis processes.

Laboratory Applications

The primary documented use of 2,5-Dichloro-4-methylpyridine is in laboratory chemical applications. Its specific structure makes it valuable as:

-

A building block in organic synthesis

-

An intermediate in the manufacture of chemical compounds

-

A reagent in specific chemical reactions

These applications leverage the reactivity of the chlorine atoms, which can be displaced in various substitution reactions to create more complex molecules .

| Quantity | Price (USD) |

|---|---|

| 250 mg | $9.90 |

| 1 g | $18.90 |

| 5 g | $59.90 |

| 25 g | $188.90 |

This pricing information indicates that the compound is moderately priced for a specialty chemical, with volume discounts apparent for larger quantities . The availability timeframe noted by the supplier suggests that the compound may require special production processes or sourcing of materials, with delivery times extending to 8-12 weeks.

Structural Considerations and Isomerism

An interesting aspect of 2,5-Dichloro-4-methylpyridine is the potential for confusion with structural isomers. The search results indicate that this compound may sometimes be referred to as 3,6-Dichloro-2-methylpyridine , which represents a different numbering system for the same structure or potentially a different isomer altogether.

Related Compounds

It's worth noting that closely related compounds exist with similar structures but important differences. For example, 2,5-Dichloro-4-methylpyridine-3-carbonitrile (CAS 101320-87-0) contains an additional nitrile group (–CN) at position 3 of the pyridine ring, giving it distinct chemical properties and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume